molecular formula C11H13BrINO B8163087 3-Bromo-5-iodo-N-isobutylbenzamide

3-Bromo-5-iodo-N-isobutylbenzamide

Cat. No.: B8163087
M. Wt: 382.04 g/mol
InChI Key: MZSNSCBPYYQSQR-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-N-isobutylbenzamide is a halogenated benzamide derivative characterized by a benzene ring substituted with bromine (Br) at position 3 and iodine (I) at position 5. The amide nitrogen is functionalized with an isobutyl group (–CH₂CH(CH₃)₂), contributing to its distinct physicochemical and biological properties. Its synthesis likely involves halogenation and amidation steps, analogous to methods described for related brominated benzamides .

Properties

IUPAC Name

3-bromo-5-iodo-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrINO/c1-7(2)6-14-11(15)8-3-9(12)5-10(13)4-8/h3-5,7H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSNSCBPYYQSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC(=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-iodo-N-isobutylbenzamide typically involves a multi-step process. One common method starts with the halogenation of a benzene derivative to introduce the bromine and iodine atoms. This can be achieved through electrophilic aromatic substitution reactions using bromine and iodine reagents under controlled conditions. The resulting halogenated benzene is then subjected to amidation with isobutylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of 3-Bromo-5-iodo-N-isobutylbenzamide may involve large-scale halogenation and amidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of solvents, catalysts, and reaction conditions is critical to achieving high purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-N-isobutylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in the oxidation state of the halogen atoms or the amide group.

    Coupling Reactions: The presence of halogen atoms makes the compound suitable for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-Bromo-5-iodo-N-isobutylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the effects of halogenated benzamides on biological systems.

    Medicine: Research into the pharmacological properties of 3-Bromo-5-iodo-N-isobutylbenzamide may lead to the development of new therapeutic agents.

    Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-N-isobutylbenzamide involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The isobutyl group may enhance the compound’s lipophilicity, affecting its cellular uptake and distribution. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-bromo-5-iodo-N-isobutylbenzamide with structurally related compounds from the provided evidence, focusing on substituent effects, aromatic systems, and functional groups.

Substituent Effects: Halogens and Alkyl Chains

  • Halogen Diversity: Unlike brominated analogs (e.g., 2-amino-5-bromo-N-cyclohexyl benzamide in ), the target compound incorporates both bromine and iodine.
  • Amide Nitrogen Substituents: The isobutyl group in the target compound contrasts with cyclohexyl () or benzyl () substituents.

Aromatic System Modifications

  • Benzamide vs. Furamide : lists 5-bromo-N-isobutyl-2-furamide, which replaces the benzene ring with a furan. The furan’s oxygen atom introduces electron-rich regions, enhancing reactivity in electrophilic substitutions compared to the benzene core in the target compound. This difference could alter metabolic stability or interaction with π-π stacking motifs in proteins .
  • Isoindole Derivatives: 3-Bromo-N-(1,3-dioxo-isoindol-5-yl)benzamide () features a planar isoindole moiety, enabling stronger aromatic stacking interactions compared to the non-planar isobutyl group in the target compound. This structural divergence may affect binding to flat enzymatic active sites .

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Halogen Substituents Amide Substituent Molecular Weight (g/mol) Notable Properties
3-Bromo-5-iodo-N-isobutylbenzamide Benzamide Br (C3), I (C5) Isobutyl ~364.07 (estimated) High lipophilicity, halogen bonding potential
5-Bromo-N-isobutyl-2-furamide Furamide Br (C5) Isobutyl ~244.11 Enhanced reactivity due to furan
3-Bromo-N-(isoindol-5-yl)benzamide Benzamide Br (C3) Isoindolyl 345.15 Planar aromatic stacking
(E)-2-(5-Amino-1-(4-bromobenzyl)... Indole-acetamide Br (benzyl) Quinolin-6-yl ~500 (estimated) Moderate pKa (~5.4)

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